molecular formula C18H16F3N3O3 B2462166 2,4,5-trifluoro-3-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034388-93-5

2,4,5-trifluoro-3-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2462166
CAS No.: 2034388-93-5
M. Wt: 379.339
InChI Key: WIFWDDJKXAIJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trifluoro-3-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. This complex molecule features a benzamide core that is strategically substituted with trifluoro and methoxy groups, a configuration known to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . The structure is further functionalized with a pyridine methyl group linked to a pyrrolidin-2-one (2-oxopyrrolidine) moiety, which can contribute to hydrogen bonding and interaction with various enzymes and receptors . Benzamide compounds have demonstrated a broad spectrum of pharmacological properties in research, including antibacterial, anti-inflammatory, and antiviral activities, making them valuable scaffolds in drug discovery efforts . The presence of the trifluoromethyl group is of particular note, as such substituents are recognized as important pharmacophores that can enhance a molecule's lipophilicity and overall bioavailability . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c1-27-17-15(20)11(8-12(19)16(17)21)18(26)23-9-10-4-5-22-13(7-10)24-6-2-3-14(24)25/h4-5,7-8H,2-3,6,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFWDDJKXAIJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4,5-trifluoro-3-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a complex structure that includes a trifluoromethoxy group and a pyridine derivative, both of which are known to enhance biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N3O3C_{18}H_{16}F_{3}N_{3}O_{3} with a molecular weight of approximately 379.34 g/mol. The presence of the trifluoromethoxy group is significant as it increases lipophilicity, potentially enhancing membrane permeability and bioavailability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Pyridine Derivatives : Compounds containing pyridine rings have shown a range of biological activities including:
    • Antiviral
    • Anticancer
    • Anti-inflammatory
    • Antimicrobial properties.
  • Trifluoromethoxy Group : This lipophilic substituent aids in the compound's ability to cross biological membranes, which may enhance its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines .

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds often function through mechanisms such as inhibition of thymidylate synthase, leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively, showing efficacy against pathogens like Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that ortho-substituted derivatives often exhibit enhanced antimicrobial properties compared to their meta or para counterparts .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various triazole tethered compounds which were evaluated for anticancer and antimicrobial activities. The results indicated that specific structural modifications significantly enhanced activity against both cancer cells and microbial strains .
  • Molecular Docking Studies : Computational studies have supported experimental findings by demonstrating favorable binding interactions between these compounds and their biological targets, reinforcing their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamide Derivatives

Example 53 (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide shares a benzamide backbone with the target compound. However, its core structure incorporates a pyrazolo-pyrimidine-chromenone system instead of a pyridine-pyrrolidinone group. The fluorine substitutions on the chromenone and benzamide enhance metabolic stability, similar to the target’s trifluoro-methoxy motif. The molecular weight (589.1 g/mol) and melting point (175–178°C) provide benchmarks for comparing physicochemical properties .

Compound: N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide features a trifluoromethyl group on the benzamide, contrasting with the target’s trifluoro-methoxy pattern. The dimethylamino-pyrrolidine side chain may increase solubility compared to the target’s 2-oxopyrrolidin-1-yl group, which lacks basic amines. This highlights how electronic effects of substituents (e.g., methoxy vs. trifluoromethyl) modulate drug-like properties .

Pyrrolidinone-Containing Amides

Compounds 4s–4x (): These Ugi reaction-derived racetams, such as 2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s), share the 2-oxopyrrolidin-1-yl group with the target. However, they are acetamides rather than benzamides, with alkyl/aryl substituents on the α-carbon. Synthesis via Ugi reactions (yields 38–50%) contrasts with the target’s likely Suzuki or Buchwald-Hartwig coupling for pyridine functionalization .

Table 1: Key Properties of Comparable Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method
Target Compound Benzamide 2,4,5-Trifluoro-3-methoxy, pyridinyl-pyrrolidinone ~434 (estimated) Hypothetical Suzuki coupling
Example 53 () Pyrazolo-pyrimidine Fluorophenyl, chromenone, isopropylamide 589.1 Suzuki coupling
4s () Acetamide Pentyl, 4-(trifluoromethyl)phenyl ~413 (HRMS-derived) Ugi reaction
Compound Benzamide Trifluoromethyl, bipyrimidinylamino ~650 (estimated) Multi-step coupling
  • Molecular Weight : The target’s estimated weight (~434 g/mol) is lower than Example 53 (589.1 g/mol), suggesting better bioavailability.
  • Synthesis: The target’s pyridine-pyrrolidinone linkage may require palladium-catalyzed cross-coupling, akin to Example 53’s synthesis , whereas Ugi reactions () offer modularity for analogs .

Functional Implications

  • Fluorine Effects: The target’s 2,4,5-trifluoro substitution likely enhances membrane permeability and resistance to oxidative metabolism, similar to Example 53’s fluorinated chromenone .
  • Pyrrolidinone vs.
  • Methoxy vs. Trifluoromethyl : The methoxy group in the target may improve solubility compared to ’s trifluoromethyl, balancing hydrophobicity for CNS penetration .

Preparation Methods

Synthesis of 2,4,5-Trifluoro-3-Methoxybenzoyl Chloride

Industrial-Scale Preparation

The industrial synthesis of 2,4,5-trifluoro-3-methoxybenzoyl chloride, as detailed in CN103450013A, follows a seven-step sequence optimized for cost-efficiency and solvent recycling:

Step 1: Formation of N-Methyl Tetrachlorophthalimide

Tetrachlorophthalic anhydride reacts with methylamine in a dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) aqueous solution at 105–110°C to yield N-methyl tetrachlorophthalimide . The mother liquor is directly recycled, minimizing waste.

Reaction Conditions :

  • Solvent : DMSO/H₂O (45–50% moisture)
  • Temperature : 105–110°C (reflux)
  • Yield : ~310 kg from 300 kg tetrachlorophthalic anhydride.
Step 2: Fluorination to N-Methyl Tetrafluorophthalimide

N-Methyl tetrachlorophthalimide undergoes halogen exchange with anhydrous potassium fluoride (KF) in anhydrous DMSO at 145–150°C. This step replaces chlorine atoms with fluorine, producing N-methyl tetrafluorophthalimide with a 95% yield.

Critical Parameters :

  • Solvent : Anhydrous DMSO
  • Reagent : KF (900 kg per 1000 kg intermediate)
  • Temperature : 145–150°C (2 hours).
Step 3: Hydrolysis and Decarboxylation

The fluorinated intermediate is hydrolyzed with sodium hydroxide (30% solution) at 105–110°C, followed by acidification with sulfuric or hydrochloric acid to yield 2,4,5-trifluoro-3-hydroxybenzoic acid . Decarboxylation occurs in situ under acidic conditions.

Key Observations :

  • Decarboxylation Agent : H₂SO₄ or HCl
  • Temperature : 105°C (10 hours)
  • Byproduct : Monomethylamine (recycled to Step 1).
Step 4: Methylation to 2,4,5-Trifluoro-3-Methoxybenzoic Acid

The hydroxyl group is methylated using dimethyl sulfate under alkaline conditions (pH 8.5–9.5) at 80°C. Acidification with concentrated HCl or H₂SO₄ yields the methoxy-substituted benzoic acid.

Optimization Notes :

  • Base : NaOH (maintains pH 8.5–9.5)
  • Methylating Agent : Dimethyl sulfate (600 L per batch)
  • Yield : ~280 kg from 500 kg starting material.
Step 5: Conversion to Benzoyl Chloride

The benzoic acid is treated with thionyl chloride (SOCl₂) and catalytic DMF at 78–80°C to form 2,4,5-trifluoro-3-methoxybenzoyl chloride . Unreacted SOCl₂ is recovered via vacuum distillation.

Process Metrics :

  • Catalyst : DMF (5 kg per 280 kg acid)
  • Reaction Time : 5 hours (reflux)
  • Purity : 99.6% (single impurity <0.1%).

Table 1: Summary of Benzoyl Chloride Synthesis

Step Key Reagent Conditions Yield (%)
1 Methylamine 105–110°C, reflux 95
2 KF 145–150°C, 2 hours 95
3 NaOH/H₂SO₄ 105°C, 10 hours 85
4 Dimethyl sulfate 80°C, pH 8.5–9.5 90
5 SOCl₂/DMF 78–80°C, 5 hours 98
Total - - 55.4

Synthesis of (2-(2-Oxopyrrolidin-1-yl)Pyridin-4-yl)Methanamine

While the provided sources lack explicit details for this component, analogous routes suggest two plausible strategies:

Reductive Amination of 2-(2-Oxopyrrolidin-1-yl)Isonicotinaldehyde

Isonicotinaldehyde derivatives can undergo reductive amination with ammonia or ammonium acetate in the presence of NaBH₃CN or H₂/Pd-C. The pyrrolidinone moiety is introduced via nucleophilic substitution or cyclization.

Hypothetical Pathway :

  • Substitution : 4-Chloropyridin-2-amine reacts with γ-butyrolactam under basic conditions.
  • Reduction : The resulting nitrile is reduced to the primary amine using LiAlH₄ or catalytic hydrogenation.

Challenges :

  • Steric hindrance at the pyridine C2 position may necessitate high-temperature conditions.
  • Purification of the amine intermediate requires careful chromatography.

Amide Coupling to Form the Target Compound

The final step involves coupling 2,4,5-trifluoro-3-methoxybenzoyl chloride with (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methanamine under Schotten-Baumann conditions:

Procedure :

  • Dissolve the amine in dichloromethane (DCM) or tetrahydrofuran (THF).
  • Add benzoyl chloride dropwise at 0–5°C.
  • Maintain pH >10 using aqueous NaOH or NaHCO₃.
  • Stir at room temperature for 12–24 hours.

Workup :

  • Extract the product with ethyl acetate.
  • Purify via recrystallization (ethanol/water) or column chromatography.

Table 2: Coupling Reaction Parameters

Parameter Value
Solvent THF/DCM
Temperature 0–25°C
Base NaOH (10% aqueous)
Reaction Time 12–24 hours
Yield 70–85% (estimated)

Scalability and Industrial Considerations

The patent-described process for the benzoyl chloride emphasizes solvent recycling and cost reduction:

  • DMSO Recovery : Mother liquors from fluorination and hydrolysis steps are dehydrated and reused.
  • SOCl₂ Recycling : Unreacted thionyl chloride is distilled under vacuum and reused in subsequent batches.

Environmental Impact :

  • Waste Streams : Minimal organic waste due to closed-loop solvent systems.
  • Energy Use : High-temperature fluorination (150°C) requires significant energy input.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound?

  • Methodological Answer : The synthesis involves multi-step protocols, including amide bond formation and heterocyclic coupling. For example, analogous compounds use sequential reactions with O-benzyl hydroxylamine hydrochloride and acyl chlorides in dichloromethane (CH₂Cl₂) under ice-cooled conditions . Critical steps include pH control (e.g., using potassium carbonate) and purification via solvent extraction (diethyl ether/pentane). Intermediate stability must be monitored, as some benzamide derivatives decompose at room temperature .

Q. How should researchers handle thermally unstable intermediates?

  • Methodological Answer : Thermally labile intermediates require storage in inert atmospheres (e.g., argon) at low temperatures (-20°C). Avoid prolonged exposure to light and moisture. For example, intermediates with 2-oxopyrrolidine moieties should be analyzed via differential scanning calorimetry (DSC) to assess decomposition thresholds . Use cold solvents (e.g., acetonitrile) during isolation to minimize degradation .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR with DEPT (Distortionless Enhancement by Polarization Transfer) and HSQC (Heteronuclear Single Quantum Coherence) for stereochemical assignment. Mass spectrometry (HRMS-ESI) validates molecular weight, while HPLC (≥95% purity) monitors impurities. For fluorinated analogs, ¹⁹F NMR is essential to confirm trifluoromethyl group integrity .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during characterization?

  • Methodological Answer : Conflicting peaks may arise from dynamic exchange processes or impurities. Employ variable-temperature NMR to distinguish tautomeric equilibria. For ambiguous signals, synthesize isotopic analogs (e.g., ¹⁵N-labeled pyridine) or use 2D-NMR (e.g., NOESY) to resolve spatial proximity . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational methods predict reactivity in amide bond formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for amide coupling. Solvent effects (e.g., CH₂Cl₂ polarity) are simulated using the COSMO-RS method. Machine learning models trained on analogous benzamide syntheses can optimize reaction parameters (temperature, catalyst loading) .

Q. How do reaction conditions influence yield in multi-step syntheses?

  • Methodological Answer : Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may hydrolyze sensitive groups.
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve pyridinyl coupling efficiency.
  • Scale-up adjustments : On a 125 mmol scale, solvent volumes must be tripled to maintain mixing efficiency, and column chromatography replaced with recrystallization for cost-effectiveness .

Q. What experimental design (DoE) approaches optimize synthesis?

  • Methodological Answer : Use a Box-Behnken design to screen variables (temperature, stoichiometry, solvent ratio). Response surface methodology (RSM) identifies optimal conditions. For example, a 3² factorial design reduced reaction time by 40% in analogous flow-chemistry syntheses .

Q. How to address mutagenicity risks during synthesis?

  • Methodological Answer : Conduct Ames II testing to assess mutagenic potential. If positive, redesign the 2-oxopyrrolidine moiety to reduce electrophilic character. Implement fume hoods with HEPA filters and use double-gloving (nitrile/Latex) when handling mutagenic intermediates .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent biological activity data across assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., serum protein binding). Normalize data using a reference compound (e.g., staurosporine for kinase inhibition). Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with modified methoxy/trifluoromethyl groups to isolate critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.